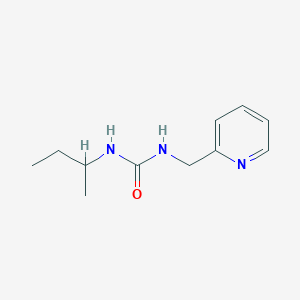
N-(sec-butyl)-N'-(2-pyridinylmethyl)urea
Vue d'ensemble
Description
N-(sec-butyl)-N'-(2-pyridinylmethyl)urea is a chemical compound that is commonly used in scientific research. This compound is known for its unique properties, which make it useful for a variety of applications. In
Applications De Recherche Scientifique
N-(sec-butyl)-N'-(2-pyridinylmethyl)urea has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of protein kinase inhibitors. It has been shown to be a potent inhibitor of several protein kinases, including PIM1, PIM2, and PIM3. This makes it a useful tool for studying the role of these kinases in various cellular processes.
Mécanisme D'action
The mechanism of action of N-(sec-butyl)-N'-(2-pyridinylmethyl)urea involves the inhibition of protein kinases. Specifically, it binds to the ATP-binding site of the kinase, preventing the transfer of phosphate groups to target proteins. This results in the inhibition of downstream signaling pathways and cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(sec-butyl)-N'-(2-pyridinylmethyl)urea are dependent on the specific protein kinase being targeted. In general, however, inhibition of protein kinases can lead to a variety of cellular effects, including reduced proliferation, increased apoptosis, and altered gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(sec-butyl)-N'-(2-pyridinylmethyl)urea in lab experiments is its specificity for certain protein kinases. This allows researchers to selectively target these kinases without affecting other cellular processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving N-(sec-butyl)-N'-(2-pyridinylmethyl)urea. One area of interest is the development of new protein kinase inhibitors based on the structure of this compound. Additionally, further research is needed to fully understand the specific cellular processes and signaling pathways affected by inhibition of PIM kinases. Finally, there is potential for the development of new therapies targeting these kinases in various diseases, including cancer and inflammatory disorders.
Conclusion:
In conclusion, N-(sec-butyl)-N'-(2-pyridinylmethyl)urea is a useful compound for scientific research, particularly in the study of protein kinase inhibitors. Its unique properties and mechanism of action make it a valuable tool for understanding cellular processes and developing new therapies. As research in this area continues, there is potential for many exciting new discoveries and applications.
Propriétés
IUPAC Name |
1-butan-2-yl-3-(pyridin-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-3-9(2)14-11(15)13-8-10-6-4-5-7-12-10/h4-7,9H,3,8H2,1-2H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROFGKDBTVEMDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NCC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4703088.png)

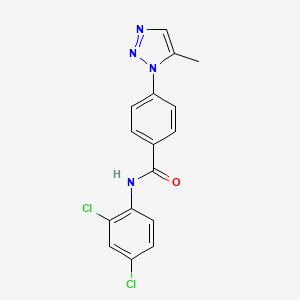

![9-{2-hydroxy-3-[(tetrahydro-2-furanylmethyl)amino]propyl}-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one hydrochloride](/img/structure/B4703153.png)
![N-(2,6-dichlorophenyl)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4703154.png)
![2-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B4703162.png)
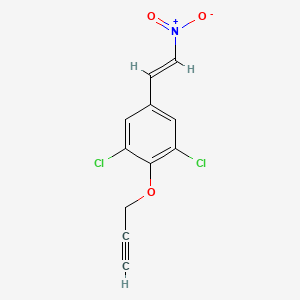
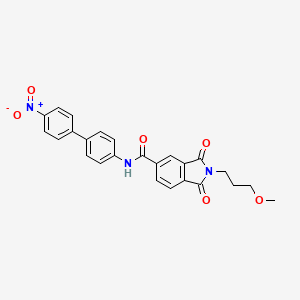
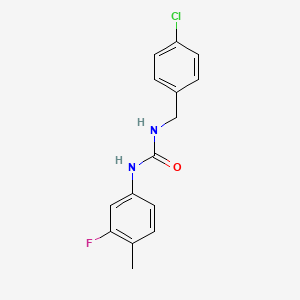

![2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylic acid](/img/structure/B4703203.png)

![4-[(4-nitrobenzyl)thio]-2-phenyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B4703208.png)